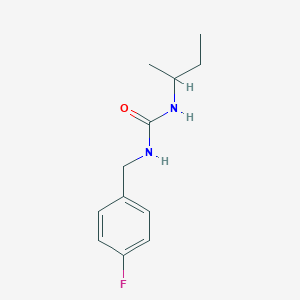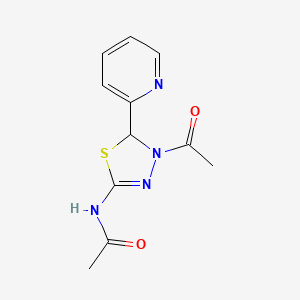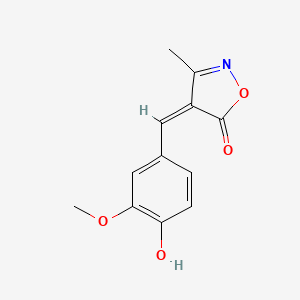![molecular formula C21H26N2O3 B10891453 (2,3-Dimethoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10891453.png)
(2,3-Dimethoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-DIMETHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methanone group linked to a piperazine ring, which is further substituted with a 3-methylbenzyl group and a 2,3-dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylbenzyl Group: The piperazine ring is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 2,3-Dimethoxyphenyl Group: The final step involves the acylation of the substituted piperazine with 2,3-dimethoxybenzoyl chloride using a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2,3-DIMETHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
(2,3-ジメトキシフェニル)[4-(3-メチルベンジル)ピペラジン-1-イル]メタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、受容体または酵素に結合してその活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なる場合があります。
類似の化合物:
1-(4-フルオロフェニル)ピペラジン: 構造は似ていますが、メトキシ基の代わりにフッ素原子があります。
4-(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)-4-メチルモルホリニウムクロリド: メトキシ基が含まれていますが、コア構造が異なります。
独自性: (2,3-ジメトキシフェニル)[4-(3-メチルベンジル)ピペラジン-1-イル]メタノンは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせによって独自です。そのメトキシ基とピペラジン環は、医薬品化学の用途において特に興味深いものです。
類似化合物との比較
Similar Compounds
- (2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazino]methanone
- (2,3-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone
- (2,3-Dimethoxyphenyl)[4-(3-chlorobenzyl)piperazino]methanone
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to the specific positioning of the 3-methylbenzyl group and the 2,3-dimethoxyphenyl group, which confer distinct steric and electronic properties. These unique features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-6-4-7-17(14-16)15-22-10-12-23(13-11-22)21(24)18-8-5-9-19(25-2)20(18)26-3/h4-9,14H,10-13,15H2,1-3H3 |
InChIキー |
GNSUABQUHWKAGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)

![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)
![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
methanone](/img/structure/B10891420.png)
![1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10891434.png)
![3-Bromo-2-methyl-5-(5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10891441.png)
![Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B10891461.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10891462.png)
![1-[(2-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10891470.png)
